N-(4-chlorophenyl)-3,4-dimethoxybenzamide
Description
N-(4-Chlorophenyl)-3,4-dimethoxybenzamide is a benzamide derivative characterized by a 4-chlorophenyl group attached to the amide nitrogen and a 3,4-dimethoxy-substituted benzoyl moiety. The 3,4-dimethoxy group is a recurring pharmacophore in medicinal chemistry, contributing to enhanced binding interactions through hydrophobic and hydrogen-bonding effects . The 4-chlorophenyl moiety may improve metabolic stability and target affinity via electron-withdrawing effects . Derivatives of this compound have been explored in repurposing studies against the monkeypox virus (MPXV) and in anticancer drug development .
Properties
Molecular Formula |
C15H14ClNO3 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-19-13-8-3-10(9-14(13)20-2)15(18)17-12-6-4-11(16)5-7-12/h3-9H,1-2H3,(H,17,18) |
InChI Key |
ZCGMPFHAZJNEOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3,4-dimethoxybenzamide typically involves the reaction of 4-chloroaniline with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-3,4-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of essential biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-(4-chlorophenyl)-3,4-dimethoxybenzamide, their modifications, biological activities, and performance metrics.
Key Structural and Functional Insights:
Antiviral Activity: The allylcarbamoyl modification in N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide significantly improves binding to MPXV cysteine protease, likely due to additional hydrogen bonding and hydrophobic interactions with the protease active site . In contrast, Oleic Acid and 6-Dimethylaminonaphthene-1-sulfonic acid amide exhibit weaker binding, highlighting the importance of the allylcarbamoyl group for antiviral efficacy .
Anticancer Activity :
- Hydrazone derivatives (e.g., compound 3b) demonstrate that introducing conjugated systems (e.g., benzylidene hydrazone) enhances antiproliferative effects, possibly through topoisomerase inhibition or apoptosis induction .
Enzyme Inhibition :
- Thiourea derivatives (e.g., compound 19) with electron-withdrawing groups (nitro, bromo) show promise as carbonic anhydrase inhibitors, suggesting that substituent polarity and steric effects modulate enzyme affinity .
Structural Flexibility :
- Replacing the 4-chlorophenyl group with a phenethyl spacer (as in 4-Chloro-N-(3,4-dimethoxyphenethyl)benzamide) may alter pharmacokinetic properties, such as membrane permeability and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
